molecular formula C9H17F3IN3 B14249594 1-Butyl-4-(3,3,3-trifluoropropyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide CAS No. 490024-66-3

1-Butyl-4-(3,3,3-trifluoropropyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide

Cat. No.: B14249594
CAS No.: 490024-66-3
M. Wt: 351.15 g/mol
InChI Key: VKPKEGOWRUNAPX-UHFFFAOYSA-N
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Description

1-Butyl-4-(3,3,3-trifluoropropyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide is a quaternary ammonium salt belonging to the class of 1,2,4-triazolium compounds This compound is characterized by the presence of a butyl group, a trifluoropropyl group, and an iodide ion

Preparation Methods

The synthesis of 1-Butyl-4-(3,3,3-trifluoropropyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide typically involves the quaternization of 1-butyl-4-(3,3,3-trifluoropropyl)-1,2,4-triazole with an iodide source. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-Butyl-4-(3,3,3-trifluoropropyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide can undergo various chemical reactions, including:

    Substitution Reactions: The iodide ion can be substituted with other nucleophiles, leading to the formation of different triazolium salts.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

    Addition Reactions: The triazolium ring can undergo addition reactions with electrophiles or nucleophiles.

Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Butyl-4-(3,3,3-trifluoropropyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide has several scientific research applications:

    Chemistry: It is used as an ionic liquid in various chemical reactions and processes due to its unique properties, such as low volatility and high thermal stability.

    Biology: The compound can be used in biological studies to investigate its effects on cellular processes and its potential as a bioactive agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or as a component in pharmaceutical formulations.

    Industry: It is utilized in industrial processes, such as catalysis and material synthesis, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-Butyl-4-(3,3,3-trifluoropropyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide involves its interaction with molecular targets and pathways. The triazolium ring can interact with various enzymes and receptors, potentially modulating their activity. The trifluoropropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

1-Butyl-4-(3,3,3-trifluoropropyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide can be compared with other similar compounds, such as:

    1-Butyl-4-(3,3,3-trifluoropropyl)-1H-1,2,4-triazole: Lacks the quaternary ammonium group, resulting in different chemical properties and reactivity.

    1-Butyl-4-(3,3,3-trifluoropropyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride: Similar structure but with a chloride ion instead of an iodide ion, which may affect its solubility and reactivity.

    1-Butyl-4-(3,3,3-trifluoropropyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide: Another similar compound with a bromide ion, which can also influence its chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups and the presence of the iodide ion, which can impart distinct properties and reactivity compared to its analogs.

Properties

CAS No.

490024-66-3

Molecular Formula

C9H17F3IN3

Molecular Weight

351.15 g/mol

IUPAC Name

1-butyl-4-(3,3,3-trifluoropropyl)-1,5-dihydro-1,2,4-triazol-1-ium;iodide

InChI

InChI=1S/C9H16F3N3.HI/c1-2-3-5-15-8-14(7-13-15)6-4-9(10,11)12;/h7H,2-6,8H2,1H3;1H

InChI Key

VKPKEGOWRUNAPX-UHFFFAOYSA-N

Canonical SMILES

CCCC[NH+]1CN(C=N1)CCC(F)(F)F.[I-]

Origin of Product

United States

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